1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine
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Overview
Description
1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and utility in medicinal chemistry.
Preparation Methods
One common synthetic route includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a tandem reaction involving transamidation, nucleophilic addition, and subsequent condensation . This method is catalyst-free and eco-friendly, demonstrating good functional group tolerance and high yields.
Chemical Reactions Analysis
1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a CDK2 inhibitor, which is a target for cancer treatment. The compound has shown significant cytotoxic activities against various cancer cell lines.
Biological Studies: The compound’s ability to inhibit specific enzymes and pathways makes it a valuable tool in studying cellular processes and disease mechanisms.
Pharmaceutical Development: Due to its biological activities, it is investigated for the development of new therapeutic agents for diseases such as cancer and viral infections.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine involves its interaction with molecular targets such as CDK2/cyclin A2. The compound inhibits the activity of CDK2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . This inhibition is achieved through binding to the ATP-binding site of the enzyme, preventing its activation and subsequent phosphorylation of target proteins.
Comparison with Similar Compounds
1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine can be compared to other triazolopyrimidine derivatives such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential as an anticancer agent.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with similar biological activities and applications in medicinal chemistry.
1,2,4-Triazolo[1,5-a]pyridines: These compounds exhibit a range of biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
The uniqueness of this compound lies in its specific structural features and the combination of the triazolopyrimidine core with the pyrrolidin-3-amine moiety, which contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C12H16N6 |
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Molecular Weight |
244.30 g/mol |
IUPAC Name |
1-(5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C12H16N6/c13-9-3-4-17(6-9)11-5-10(8-1-2-8)16-12-14-7-15-18(11)12/h5,7-9H,1-4,6,13H2 |
InChI Key |
STMRHAJZNBULQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=NC=NN3C(=C2)N4CCC(C4)N |
Origin of Product |
United States |
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